Microcyclamide

Description

This compound has been reported in Microcystis aeruginosa with data available.

antiprotozoal from Microcystis aeruginosa; structure in first source

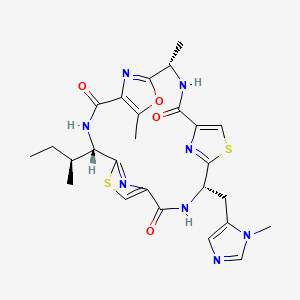

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H30N8O4S2 |

|---|---|

Molecular Weight |

582.7 g/mol |

IUPAC Name |

(4S,11S,18S)-11-[(2S)-butan-2-yl]-4,7-dimethyl-18-[(3-methylimidazol-4-yl)methyl]-6-oxa-13,20-dithia-3,10,17,22,23,24-hexazatetracyclo[17.2.1.15,8.112,15]tetracosa-1(21),5(24),7,12(23),14,19(22)-hexaene-2,9,16-trione |

InChI |

InChI=1S/C26H30N8O4S2/c1-6-12(2)19-26-31-18(10-40-26)22(36)29-16(7-15-8-27-11-34(15)5)25-30-17(9-39-25)21(35)28-13(3)24-33-20(14(4)38-24)23(37)32-19/h8-13,16,19H,6-7H2,1-5H3,(H,28,35)(H,29,36)(H,32,37)/t12-,13-,16-,19-/m0/s1 |

InChI Key |

VJNFZONNMHDIHW-DYIBVVGTSA-N |

Isomeric SMILES |

CC[C@H](C)[C@H]1C2=NC(=CS2)C(=O)N[C@H](C3=NC(=CS3)C(=O)N[C@H](C4=NC(=C(O4)C)C(=O)N1)C)CC5=CN=CN5C |

Canonical SMILES |

CCC(C)C1C2=NC(=CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=C(O4)C)C(=O)N1)C)CC5=CN=CN5C |

Synonyms |

microcyclamide microcyclamide 7806A |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanobactins are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) produced by cyanobacteria. This diverse family of natural products, which includes the cytotoxic hexapeptide Microcyclamide, exhibits a range of promising bioactivities, making them attractive candidates for drug discovery and development. Their ribosomal origin and modular biosynthetic pathways also present significant opportunities for bioengineering and the creation of novel compounds. This technical guide provides an in-depth overview of the organisms that produce this compound and other cyanobactins, the biosynthetic pathways involved, and detailed protocols for their cultivation, extraction, and heterologous production.

Introduction to this compound and Cyanobactins

This compound was first isolated from the bloom-forming freshwater cyanobacterium Microcystis aeruginosa NIES-298 and was identified as a cytotoxic cyclic hexapeptide.[1][2][3] Structurally, it is characterized by the presence of heterocyclic five-membered rings derived from the modification of cysteine and threonine residues.[4]

This compound belongs to the larger class of cyanobactins, which are defined by their common biosynthetic origin rather than a single structural feature.[5] These compounds are synthesized via a ribosomal pathway, where a precursor peptide is post-translationally modified by a suite of dedicated enzymes to yield the final macrocyclic or linear product. The structural diversity of cyanobactins is vast, with modifications including heterocyclization, prenylation, and oxidation. This diversity translates to a wide array of biological activities, including cytotoxic, antitumor, antimalarial, and multidrug-reversing properties, positioning them as valuable leads in pharmaceutical research.

Producing Organisms

The primary producers of this compound and other cyanobactins are a wide range of cyanobacteria, also known as blue-green algae. It is estimated that 10% to 30% of all cyanobacteria may possess the genetic machinery to produce these compounds.

Key Producing Genera:

-

Microcystis : Notably, strains of Microcystis aeruginosa are the principal producers of this compound.

-

Prochloron : These cyanobacterial symbionts found in marine ascidians are known to produce patellamides, a well-studied family of cyanobactins.

-

Nostoc : Various Nostoc species produce cyanobactins such as tenuecyclamides.

-

Anabaena , Planktothrix , and Lyngbya have also been identified as producers of diverse cyanobactins.

Biosynthesis of Cyanobactins

The biosynthesis of cyanobactins is a multi-step process encoded by a dedicated gene cluster. The organization of these gene clusters is often conserved, with key genes responsible for the core biosynthetic steps.

Core Components of the Cyanobactin Gene Cluster:

-

Precursor Peptide (Gene E): This gene encodes a precursor peptide containing a leader sequence, one or more core sequences that become the final product, and a follower sequence. The core sequence directly dictates the amino acid backbone of the resulting cyanobactin.

-

Proteases (Genes A and G): Two subtilisin-like proteases are essential for maturation. The PatA homolog (N-terminal protease) cleaves the leader peptide, while the PatG homolog (C-terminal protease) excises the follower peptide and, crucially, catalyzes the N-to-C macrocyclization of the core peptide.

-

Heterocyclase (Gene D): This enzyme, often a YcaO-superfamily protein, is responsible for converting cysteine, serine, and threonine residues within the core peptide into thiazoline, oxazoline, and their oxidized counterparts (thiazole and oxazole).

-

Other Modifying Enzymes: Gene clusters can also include genes for prenyltransferases (Gene F) for adding isoprenoid groups, dehydrogenases for oxidizing heterocycles, and methyltransferases for further modification.

-

Genes of Unknown Function (B and C): Most cyanobactin gene clusters contain two short, conserved genes whose functions remain to be fully elucidated but appear to influence production yields in heterologous systems.

Below is a diagram illustrating the general biosynthetic pathway for a typical cyclic cyanobactin.

Data Presentation: Production Yields

Quantitative data on the production of cyanobactins can vary significantly based on the producing organism, cultivation conditions, and production method (native vs. heterologous). The following table summarizes available data.

| Compound(s) | Producing Organism/System | Yield | Reference(s) |

| This compound 7806A & 7806B | Microcystis aeruginosa PCC 7806 | 0.29% (of cell dry weight) | |

| Patellamides | E. coli (Heterologous Expression) | Low yield (not quantified) | |

| Hapalosin | E. coli BAP1 (Heterologous Expression) | ~0.45-fold of native producer | |

| 4-O-Demethylbarbamide | Streptomyces venezuelae DHS2001 (Heterologous) | <1 µg/L |

Experimental Protocols

Protocol for Cultivation of Microcystis aeruginosa

This protocol is adapted for the production of this compound from Microcystis aeruginosa strains such as PCC 7806 or NIES298.

Materials:

-

Microcystis aeruginosa starter culture

-

BG-11 or Z8 growth medium

-

Sterile culture flasks (e.g., 20-liter flasks for mass cultivation)

-

Light source providing ~30 µmol photons m⁻² s⁻¹

-

Incubator or temperature-controlled room (23°C)

-

Shaker (40 rpm) or aeration system

Procedure:

-

Medium Preparation: Prepare BG-11 or Z8 medium according to the standard formulation and sterilize by autoclaving.

-

Inoculation: In a sterile environment, inoculate the fresh medium with the M. aeruginosa starter culture.

-

Incubation: Cultivate the cells at 23°C under continuous light (~30 µmol photons m⁻² s⁻¹) with gentle shaking (40 rpm). For mass cultivation, use larger flasks with continuous aeration.

-

Monitoring: Monitor cell growth by measuring the optical density at 750 nm (OD₇₅₀).

-

Harvesting: Once the culture reaches the desired cell density (e.g., late exponential phase), harvest the cells by centrifugation.

-

Drying: Freeze-dry the cell pellet to obtain a stable biomass for extraction.

Protocol for Extraction and Purification of this compound

This protocol is based on the methods used for isolating microcyclamides from M. aeruginosa biomass.

Materials:

-

Freeze-dried M. aeruginosa cells

-

Methanol (MeOH), 80% aqueous and 100%

-

Diethyl ether, 1-Butanol (n-BuOH), Acetonitrile, Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Rotary evaporator

-

Octadecyl silane (ODS) chromatography column

-

HPLC system for final purification

Procedure:

-

Initial Extraction: Extract the freeze-dried biomass (e.g., 25 g) exhaustively with 80% MeOH, followed by 100% MeOH.

-

Solvent Partitioning: Combine the extracts and concentrate them in vacuo. Partition the dried residue between diethyl ether and H₂O. Concentrate the aqueous layer and then partition it against n-BuOH.

-

Column Chromatography: Concentrate the n-BuOH layer and subject it to ODS column chromatography. Elute with a stepwise gradient of aqueous acetonitrile (e.g., 20%, 40%, 80%), followed by MeOH and CH₂Cl₂.

-

Fraction Analysis: Collect fractions and analyze them (e.g., via LC-MS) to identify those containing microcyclamides.

-

Final Purification: Pool the this compound-containing fractions and perform final purification using reversed-phase HPLC to obtain the pure compounds.

Workflow for Heterologous Production in E. coli

Heterologous expression in E. coli is a powerful strategy for producing and engineering cyanobactins. The general workflow involves cloning the entire biosynthetic gene cluster into an expression vector and transforming it into a suitable E. coli host.

Conclusion and Future Outlook

This compound and the broader family of cyanobactins represent a rich source of bioactive compounds with significant therapeutic potential. Understanding the organisms that produce them and the intricacies of their biosynthetic pathways is crucial for harnessing this potential. While native production from cyanobacteria remains a viable source, challenges related to slow growth and complex cultivation can be limiting. The continued development of heterologous expression systems and synthetic biology tools offers a promising path forward. These approaches not only facilitate a more reliable and scalable supply of these natural products but also open the door to combinatorial biosynthesis, enabling the rational design and production of novel, unnatural cyanobactins with enhanced properties for drug development.

References

- 1. Synthetic biology strategies for cyanobacterial systems to heterologously produce cyanobacterial natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a cytotoxic cyclic hexapeptide from the cyanobacterium Microcystis aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Day in the Life of Microcystis aeruginosa Strain PCC 7806 as Revealed by a Transcriptomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolomics Reveals Strain-Specific Cyanopeptide Profiles and Their Production Dynamics in Microcystis aeruginosa and M. flos-aquae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyanobactins from Cyanobacteria: Current Genetic and Chemical State of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

"basic chemical and physical properties of Microcyclamide"

An In-depth Technical Guide on the Core Chemical and Physical Properties of Microcyclamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microcyclamides are a class of cyclic hexapeptides produced by the cyanobacterium Microcystis aeruginosa. These natural products are part of a larger group of ribosomally synthesized and post-translationally modified peptides (RiPPs) known as cyanobactins.[1][2] Structurally, they are characterized by the presence of heterocyclic rings such as thiazole and oxazoline, which are derived from cysteine, serine, and threonine residues.[2] Certain microcyclamides have demonstrated cytotoxic activity against various cancer cell lines, making them of interest for drug discovery and development.[3][4] This guide provides a comprehensive overview of the fundamental chemical and physical properties of several key this compound analogues, details the experimental protocols for their isolation and characterization, and illustrates their biosynthetic pathway.

Chemical and Physical Properties

The chemical and physical properties of microcyclamides can vary between different analogues. The following tables summarize the key quantitative data for some of the well-characterized microcyclamides.

Table 1: General Properties of this compound Analogues

| Property | This compound 7806A | This compound 7806B | This compound GL614B | Dendroamide C (this compound) |

| Appearance | Colorless, amorphous powder | Colorless, amorphous powder | - | - |

| Molecular Formula | C₂₄H₃₂N₆O₅S | C₂₄H₃₄N₆O₆S | C₂₆H₃₀N₈O₆S₂ | C₂₁H₂₄N₆O₅S₃ |

| Molecular Weight | 516.61 g/mol | 534.63 g/mol | 614.70 g/mol | 536.64 g/mol |

| Monoisotopic Mass | 516.2158 u | 534.2264 u | 614.1730 u | 536.0970 u |

| Optical Rotation ([α]²⁰D) | -43.1° (c 0.1, MeOH) | -120.4° (c 0.1, MeOH) | - | - |

| UV λmax (MeOH) | 204 nm (ε 20,900) | 204 nm (ε 25,500) | - | - |

Table 2: High-Resolution Mass Spectrometry Data

| Compound | Ion | Observed m/z | Calculated m/z |

| This compound 7806A | [M+H]⁺ | 517.2228 | 517.2233 |

| This compound 7806B | [M+H]⁺ | 535.2318 | 535.2339 |

Table 3: NMR Spectroscopic Data for this compound 7806A (in DMSO-d₆)

| Position | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) |

| Ile-like unit | ||

| 5-NH | 8.05 (d) | - |

| H-6 | 4.58 (m) | 54.2 |

| H-7 | 1.85 (m) | 36.5 |

| H-8a | 1.45 (m) | 24.1 |

| H-8b | 1.15 (m) | |

| H-9 | 0.85 (t) | 11.2 |

| H-10 | 0.82 (d) | 15.4 |

| Val-like unit | ||

| 14-NH | 8.21 (d) | - |

| H-15 | 4.35 (m) | 59.1 |

| H-16 | 2.15 (m) | 30.1 |

| H-17 | 0.95 (d) | 19.2 |

| H-18 | 0.92 (d) | 18.7 |

| Thr-like unit | ||

| H-20 | 5.15 (m) | 69.7 |

| H-21 | 1.25 (d) | 17.1 |

| Ala-like unit | ||

| 23-NH | 8.32 (d) | - |

| H-24 | 1.40 (d) | 17.5 |

Note: NMR data is based on information suggesting a structure revision for this compound 7806A. The original publication should be consulted for the full dataset.

Table 4: NMR Spectroscopic Data for this compound 7806B (in DMSO-d₆)

| Position | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) |

| Threonyl-alanyl unit | ||

| C-18 | - | 169.8 |

| C-19 | - | 59.6 |

| C-20 | - | 66.8 |

| C-21 | - | 20.5 |

| C-23 | - | 51.3 |

Note: The ¹H NMR spectrum of this compound 7806B is nearly identical to that of 7806A, with differences primarily in the low-field protons (7.3 ppm to 9.3 ppm). The ¹³C NMR data shows clear differences in the threonyl-alanyl unit compared to the methyloxazoline-alanyl unit in this compound 7806A.

Experimental Protocols

The following sections detail the methodologies for the isolation, purification, and structural elucidation of microcyclamides.

Extraction and Purification

A general workflow for the extraction and purification of microcyclamides from Microcystis aeruginosa is as follows:

-

Extraction : Freeze-dried cells of M. aeruginosa are extracted with 80% (v/v) methanol, followed by pure methanol. The combined extracts are then concentrated under vacuum.

-

Solvent Partitioning : The dried residue is partitioned between diethyl ether and water. The aqueous layer is concentrated and subsequently extracted with 1-butanol.

-

Chromatography :

-

The 1-butanol fraction is subjected to octadecyl silane (ODS) column chromatography.

-

Fractions containing microcyclamides are further purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Structural Elucidation

The structures of microcyclamides are determined using a combination of spectroscopic techniques:

-

UV Spectroscopy : UV spectra are recorded in methanol to identify characteristic absorbance maxima.

-

Infrared (IR) Spectroscopy : IR spectra are measured to identify functional groups present in the molecule.

-

Mass Spectrometry (MS) : High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the accurate mass and molecular formula of the compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to elucidate the detailed chemical structure and connectivity of the atoms.

-

Amino Acid Analysis :

-

Hydrolysis : The peptide is hydrolyzed to its constituent amino acids.

-

Derivatization : The amino acids are derivatized, for example, using Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).

-

Chromatographic Separation : The derivatized amino acids are separated and identified using chiral chromatography to determine their absolute stereochemistry.

-

Biosynthesis and Biological Activity

Biosynthetic Pathway

Microcyclamides are synthesized ribosomally via a pathway that is homologous to the patellamide biosynthetic pathway. The biosynthesis involves a precursor peptide encoded by a gene (e.g., mcaE) which undergoes a series of post-translational modifications, including heterocyclization of cysteine, serine, and threonine residues, followed by proteolytic cleavage and macrocyclization.

The this compound gene cluster (mca) contains genes encoding for the precursor peptide, proteases, a heterocyclase, and other modifying enzymes.

Biological Activity and Signaling Pathways

Several this compound analogues have been shown to exhibit moderate cytotoxic activity against murine leukemia P388 cells. For instance, this compound isolated from M. aeruginosa NIES-298 showed an IC₅₀ of 1.2 µg/mL. However, other studies have reported a lack of inhibitory activity against HeLa cells and in standard antiproliferative, antibacterial, and antifungal assays for some analogues.

Detailed information on the specific downstream signaling pathways affected by microcyclamides is currently limited in the scientific literature. While their cytotoxic effects are established, the precise molecular mechanisms of action and the intracellular signaling cascades that are triggered remain to be fully elucidated. The known cytotoxic properties suggest a potential for interaction with key cellular processes, but further research is required to identify the specific molecular targets and signaling pathways involved.

Conclusion

Microcyclamides represent a structurally diverse family of cyclic peptides with interesting biological activities. This guide has provided a detailed summary of their core chemical and physical properties, the experimental protocols for their study, and an overview of their biosynthesis. While their cytotoxic potential is evident, the underlying mechanisms and signaling pathways remain a key area for future investigation. A deeper understanding of their mode of action will be crucial for evaluating their full potential in drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of the Toxicity of this compound Produced by Microcystis aeruginosa in Danio rerio Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Biosynthesis in Two Strains of Microcystis aeruginosa: from Structure to Genes and Vice Versa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Analysis of Microcyclamide Biosynthetic Gene Clusters

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical workflow for identifying, characterizing, and functionally validating microcyclamide biosynthetic gene clusters (BGCs). Microcyclamides are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) produced by cyanobacteria, notably Microcystis aeruginosa, which exhibit a range of biological activities, including cytotoxicity.[1][2][3] Understanding their biosynthesis is crucial for natural product discovery and bioengineering efforts.

Introduction to this compound Biosynthesis

Microcyclamides are cyclic hexapeptides synthesized via a ribosomal pathway, a process that is distinct from the more commonly known non-ribosomal peptide synthetase (NRPS) pathways.[1][2] The biosynthesis involves the translation of a precursor peptide encoded by a specific gene within the BGC, followed by a series of enzymatic modifications. These modifications are carried out by a suite of tailoring enzymes, also encoded within the gene cluster, which are responsible for heterocyclization, oxidation, and proteolytic cleavage to yield the final cyclic product. The gene clusters responsible for this compound production, denoted as mca clusters, share homology with those of other cyanobacterial RiPPs like the patellamides.

The this compound Biosynthetic Gene Cluster (mca)

The mca gene cluster in Microcystis aeruginosa contains a conserved set of genes essential for this compound biosynthesis. Comparative analysis of different strains, such as NIES298 and PCC 7806, has revealed both conserved core components and variations that lead to the production of different this compound analogues.

Core Components of the mca Gene Cluster

The core genes in the mca cluster and their putative functions are summarized in the table below. This information is compiled from analyses of Microcystis aeruginosa strains NIES298 and PCC 7806.

| Gene | Putative Function | Homologue in Patellamide BGC (Pat) | Strain(s) |

| mcaA | Subtilisin-like protease (N-terminal cleavage of precursor) | PatA | NIES298, PCC 7806 |

| mcaB | Conserved hypothetical protein | PatB | NIES298, PCC 7806 |

| mcaC | Conserved hypothetical protein | PatC | NIES298, PCC 7806 |

| mcaD | Heterocyclization enzyme | PatD | NIES298, PCC 7806 |

| mcaE | Precursor peptide | PatE | NIES298, PCC 7806 |

| mcaF | Conserved hypothetical protein | - | NIES298, PCC 7806 |

| mcaG | Thiazoline oxidase / Subtilisin-like protease (C-terminal cleavage and macrocyclization) | PatG | NIES298, PCC 7806 |

| orf1, orf2 | Unknown function | - | NIES298, PCC 7806 |

Precursor Peptide (McaE) Variation

The precursor peptide, McaE, contains a leader sequence that guides the modifying enzymes and one or more core peptide sequences that are processed to form the final this compound. The number of core peptide sequences can vary between strains, leading to a diversity of products from a single gene cluster.

| Strain | Number of Core Peptide Sequences in McaE | Predicted this compound Structures |

| M. aeruginosa NIES298 | 2 | This compound (HCATIC) |

| M. aeruginosa PCC 7806 | 4 | This compound 7806A, 7806B, and other predicted hexapeptides |

Experimental Workflow for this compound BGC Analysis

The analysis of a this compound BGC is a multi-step process that integrates bioinformatics, molecular biology, and analytical chemistry. The overall workflow is depicted below.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments involved in this compound BGC analysis.

Protocol 1: Bioinformatic Identification and Annotation of mca BGCs

This protocol outlines the use of the antiSMASH web server for the identification of RiPP BGCs from a cyanobacterial genome sequence.

Objective: To identify and annotate putative this compound BGCs in a cyanobacterial genome.

Materials:

-

Assembled cyanobacterial genome sequence in FASTA, GenBank, or EMBL format.

-

Web browser with internet access.

Procedure:

-

Navigate to the antiSMASH web server.

-

Upload Genome Sequence:

-

Select the appropriate kingdom (Bacteria).

-

Upload your genome sequence file or provide the NCBI accession number.

-

-

Configure Analysis Options:

-

For RiPP discovery, ensure the "RiPPs" detection feature is enabled.

-

It is recommended to enable all "Extra features" including "KnownClusterBlast," "ClusterBlast," and "ActiveSiteFinder" for a comprehensive analysis.

-

-

Submit Job:

-

Provide an email address to receive a notification when the analysis is complete.

-

Click the "Submit" button to start the analysis.

-

-

Interpret Results:

-

The results page will provide an overview of all identified BGCs.

-

Locate regions identified as "RiPP" or "cyanobactin."

-

Examine the gene cluster for the presence of core mca genes (e.g., subtilisin-like proteases, heterocyclase, precursor peptide).

-

Use the "ClusterBlast" results to compare the identified cluster to known this compound and patellamide BGCs from the MIBiG database.

-

Analyze the precursor peptide sequence (homologous to McaE) for potential core peptide sequences.

-

Protocol 2: Heterologous Expression of the mca Gene Cluster in E. coli

This protocol describes a general method for the heterologous expression of a cyanobacterial RiPP gene cluster in E. coli.

Objective: To produce microcyclamides in a heterologous host for structural and functional characterization.

Materials:

-

Genomic DNA from the this compound-producing cyanobacterium.

-

High-fidelity DNA polymerase.

-

Expression vector (e.g., a pET-series vector).

-

E. coli expression host (e.g., BL21(DE3)).

-

Restriction enzymes or Gibson Assembly/TAR cloning reagents.

-

LB medium and appropriate antibiotics.

-

IPTG for induction.

Procedure:

-

BGC Amplification and Cloning:

-

Design primers to amplify the entire mca gene cluster from genomic DNA. Long-range PCR may be necessary.

-

Alternatively, use methods like Transformation-Associated Recombination (TAR) in yeast for direct cloning of large BGCs.

-

Clone the amplified BGC into the chosen expression vector. This may involve traditional restriction-ligation cloning or seamless methods like Gibson Assembly.

-

-

Transformation:

-

Transform the expression construct into the E. coli expression host.

-

Select for positive transformants on LB agar plates containing the appropriate antibiotic.

-

-

Expression:

-

Inoculate a single colony into a starter culture of LB medium with the selective antibiotic and grow overnight at 37°C.

-

Inoculate a larger culture with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.

-

-

Metabolite Extraction:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a suitable solvent (e.g., methanol or a mixture of methanol and water).

-

Lyse the cells by sonication or bead beating.

-

Centrifuge to remove cell debris and collect the supernatant containing the crude extract.

-

Protocol 3: Structural Elucidation by Mass Spectrometry and NMR

This protocol outlines the general steps for the purification and structural analysis of novel microcyclamides.

Objective: To determine the planar structure and stereochemistry of a novel this compound.

Materials:

-

Crude extract from the native or heterologous host.

-

HPLC system with a C18 column.

-

High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

NMR spectrometer (600 MHz or higher).

-

Deuterated solvents (e.g., DMSO-d6, CD3OD).

Procedure:

-

Purification:

-

Fractionate the crude extract using reversed-phase HPLC.

-

Monitor the fractions by LC-MS to identify peaks with masses corresponding to the predicted this compound.

-

Collect and pool the fractions containing the compound of interest.

-

-

Mass Spectrometry Analysis:

-

Obtain a high-resolution mass spectrum to determine the accurate mass and molecular formula of the peptide.

-

Perform tandem MS (MS/MS) to obtain fragmentation data. The fragmentation pattern can provide information about the amino acid sequence.

-

-

NMR Spectroscopy Analysis:

-

Dissolve the purified peptide in a suitable deuterated solvent.

-

Acquire a series of 1D and 2D NMR spectra, including:

-

¹H NMR

-

¹³C NMR

-

COSY (Correlation Spectroscopy) to identify spin systems of amino acid residues.

-

TOCSY (Total Correlation Spectroscopy) to connect protons within a spin system.

-

HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons or nitrogens.

-

HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range correlations between protons and carbons, which helps in sequencing the peptide.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to determine through-space proximities of protons, which is crucial for determining the 3D conformation.

-

-

-

Structure Elucidation:

-

Integrate the data from MS and NMR to determine the planar structure of the this compound.

-

Determine the absolute stereochemistry of the amino acids using methods like Marfey's analysis after acid hydrolysis of the peptide.

-

Biosynthetic Pathway and Logical Relationships

The biosynthesis of microcyclamides follows a defined pathway involving precursor peptide synthesis and post-translational modifications. The relationship between the different experimental techniques is also logical, with each step providing necessary information for the next.

Conclusion

The analysis of this compound biosynthetic gene clusters is a multidisciplinary endeavor that is essential for tapping into the rich chemical diversity of cyanobacteria. The integration of bioinformatics, molecular genetics, and analytical chemistry provides a powerful platform for the discovery of novel bioactive compounds and for the engineering of new molecules with therapeutic potential. This guide provides a foundational framework and detailed protocols to aid researchers in this exciting field.

References

In-Depth Technical Guide: Cytotoxic Properties of Microcyclamide against P388 Murine Leukemia Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cytotoxic properties of Microcyclamide, a cyclic hexapeptide isolated from the cyanobacterium Microcystis aeruginosa, against the P388 murine leukemia cell line. This document synthesizes available data, details relevant experimental protocols, and visualizes key processes to support further research and development in oncology.

Executive Summary

This compound has demonstrated moderate cytotoxic activity against P388 murine leukemia cells. The primary quantitative measure of this activity is a reported half-maximal inhibitory concentration (IC50) of 1.2 µg/mL.[1][2] This finding, originally reported by Ishida et al. in 2000, positions this compound as a compound of interest for further investigation as a potential antineoplastic agent.[3] This guide consolidates the foundational data and methodologies related to this cytotoxicity, providing a framework for future studies into its mechanism of action and therapeutic potential.

Quantitative Cytotoxicity Data

The cytotoxic effect of this compound on P388 murine leukemia cells is summarized in the table below. This data is consistently cited in the literature and originates from the initial discovery and characterization of the compound.

| Compound | Cell Line | Cytotoxicity Metric | Value | Reference |

| This compound | P388 murine leukemia | IC50 | 1.2 µg/mL | Ishida et al., 2000[1][3] |

Table 1: Cytotoxicity of this compound against P388 Murine Leukemia Cells

Experimental Protocols

While the precise, detailed protocol from the original 2000 study by Ishida and colleagues is not publicly available, this section outlines a standard and widely accepted methodology for assessing the cytotoxicity of a compound like this compound against a suspension cell line such as P388. This protocol is based on established cell culture and MTT assay techniques.

P388 Murine Leukemia Cell Culture

The P388 cell line is a lymphoid neoplasm derived from a DBA/2 mouse and is commonly used in cancer research.

-

Culture Medium: The recommended medium for P388 cells is Dulbecco's Modified Eagle's Medium (DMEM), supplemented with 10% horse serum.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Subculturing: As suspension cells, P388 cultures can be maintained by adding fresh medium or by centrifugation and resuspension in fresh medium at a density of 2 - 5 x 10⁵ viable cells/mL. The maximum attainable cell density is approximately 6 x 10⁶ viable cells/mL.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Plating: P388 cells are harvested, counted, and seeded into a 96-well microtiter plate at a predetermined optimal density (e.g., 0.5-1.0 x 10⁵ cells/mL) in a final volume of 100 µL of complete culture medium per well.

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the this compound stock solution in culture medium to achieve a range of final concentrations for testing.

-

Add a fixed volume (e.g., 10 µL) of each dilution to the respective wells.

-

Include vehicle control wells (medium with the same concentration of the solvent) and untreated control wells.

-

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Solubilization: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals. Following this, add 100 µL of a solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Gently shake the plate to ensure complete solubilization and measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates the general workflow for determining the cytotoxic properties of this compound against P388 cells.

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

Currently, there is no specific research detailing the signaling pathways affected by this compound in P388 cells. However, many cytotoxic compounds induce apoptosis. The diagram below illustrates a generalized and hypothetical model of the intrinsic and extrinsic apoptotic pathways, which could be investigated as potential mechanisms of this compound's action.

Mechanism of Action and Future Directions

The precise molecular mechanism by which this compound exerts its cytotoxic effects on P388 cells remains to be elucidated. While the compound's activity is established, further research is necessary to identify its direct molecular target(s) and the downstream signaling cascades that lead to cell death.

Future research should focus on:

-

Target Identification: Determining the specific cellular components with which this compound interacts.

-

Mechanism of Cell Death: Investigating whether cell death occurs via apoptosis, necrosis, or other pathways. This can be explored through assays for caspase activation, DNA fragmentation (TUNEL assay), and cell cycle analysis.

-

Signaling Pathway Analysis: Profiling changes in key signaling pathways involved in cell proliferation, survival, and death (e.g., MAPK, PI3K/Akt, NF-κB) upon this compound treatment.

-

In Vivo Efficacy: Evaluating the anti-leukemic activity of this compound in animal models of P388 leukemia.

Conclusion

This compound displays noteworthy cytotoxic properties against P388 murine leukemia cells, with a reported IC50 of 1.2 µg/mL. While this foundational data is promising, a comprehensive understanding of its therapeutic potential requires a deeper investigation into its mechanism of action. This technical guide provides the essential background and standardized protocols to facilitate further research into this intriguing natural product. The elucidation of its molecular targets and affected signaling pathways will be critical in advancing this compound towards potential preclinical and clinical development.

References

"exploratory studies on the ecological role of Microcyclamide"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microcyclamides are a class of cyclic hexapeptides produced by the freshwater cyanobacterium Microcystis aeruginosa. These ribosomally synthesized peptides are of significant interest due to their bioactive properties, including cytotoxicity against cancer cell lines and toxicity to aquatic organisms. However, their precise ecological role remains an area of active investigation. This technical guide provides an in-depth exploration of the current understanding of microcyclamide's ecological functions, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows. The prevailing hypotheses suggest that microcyclamides may function as allelochemicals, mediating interactions with other phytoplankton and bacteria, or as a defense mechanism against grazing pressure.

Quantitative Bioactivity Data

The following tables summarize the known quantitative data on the biological activity of this compound.

Table 1: Cytotoxicity of this compound

| Compound | Cell Line | Assay | Endpoint | Value | Reference |

| This compound | P388 murine leukemia cells | Not specified | IC50 | 1.2 µg/mL | [1] |

Table 2: Acute Toxicity of this compound

| Compound | Organism | Assay | Endpoint | Value | Reference(s) |

| This compound | Danio rerio (zebrafish) embryos | Fish Embryo Acute Toxicity (FET) Test | LC50 (96 h) | 42.98 µg/mL | [2] |

Experimental Protocols

Cytotoxicity Assay against P388 Murine Leukemia Cells (MTT Assay)

This protocol is a standard method for assessing the cytotoxicity of a compound and can be adapted for P388 cells to determine the IC50 value of this compound.

a. Materials:

-

P388 murine leukemia cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound stock solution (in a suitable solvent like DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

b. Procedure:

-

Cell Seeding: Seed P388 cells into 96-well plates at a density of approximately 5 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment and recovery.

-

Compound Treatment: Prepare serial dilutions of the this compound stock solution in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a negative control (medium only).

-

Incubation: Incubate the plates for 48-72 hours in a humidified incubator.

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Fish Embryo Acute Toxicity (FET) Test with Danio rerio

This protocol is based on the OECD Guideline 236 and was used to determine the LC50 of this compound on zebrafish embryos[2].

a. Materials:

-

Fertilized Danio rerio eggs (less than 3 hours post-fertilization)

-

Reconstituted water (e.g., ISO 7346/3)

-

This compound stock solution

-

24-well plates

-

Stereomicroscope

-

Incubator (26 ± 1°C)

b. Procedure:

-

Test Solutions: Prepare a series of this compound concentrations in reconstituted water. A typical range for initial testing could be from 1 to 50 µg/mL. Include a negative control (reconstituted water only) and a solvent control if the stock solution is prepared in a solvent.

-

Exposure: Place one fertilized egg in each well of a 24-well plate containing 2 mL of the respective test solution. Use at least 20 embryos per concentration.

-

Incubation: Incubate the plates for 96 hours at 26 ± 1°C with a 12:12 hour light:dark cycle.

-

Observation: Observe the embryos daily under a stereomicroscope. Record lethal endpoints, which include coagulation of the embryo, lack of somite formation, non-detachment of the tail, and absence of heartbeat.

-

Data Analysis: For each concentration, count the number of dead embryos at 24, 48, 72, and 96 hours. The LC50 value and its 95% confidence intervals can be calculated using statistical methods such as probit analysis.

Allelopathy Bioassay (Proposed)

a. Materials:

-

Pure culture of a target phytoplankton species (e.g., a green alga like Chlorella vulgaris or another cyanobacterium like Synechococcus elongatus)

-

Appropriate growth medium for the target species

-

Purified this compound

-

96-well microplates or small flasks

-

Fluorometer or spectrophotometer for measuring chlorophyll-a or cell density

-

Incubator with controlled light and temperature

b. Procedure:

-

Inoculum Preparation: Grow the target phytoplankton species to the exponential phase.

-

Test Setup: In a 96-well plate or small flasks, add a known density of the target phytoplankton to its growth medium.

-

This compound Addition: Add different concentrations of purified this compound to the wells/flasks. Include a control group with no added this compound.

-

Incubation: Incubate the cultures under optimal growth conditions (light, temperature) for a period of several days (e.g., 7 days).

-

Growth Measurement: Monitor the growth of the target phytoplankton daily or at the end of the experiment by measuring chlorophyll-a fluorescence or optical density.

-

Data Analysis: Compare the growth rates and final biomass of the this compound-treated cultures to the control cultures to determine the inhibitory effect. The EC50 (effective concentration causing 50% inhibition) can be calculated.

Visualizations

Biosynthesis of this compound

The biosynthesis of this compound is a ribosomal process involving a precursor peptide and a series of post-translational modifications.

Caption: Ribosomal biosynthesis pathway of this compound.

Experimental Workflow for Toxicity Testing

The following diagram illustrates the general workflow for assessing the toxicity of this compound.

Caption: General workflow for this compound toxicity assessment.

Hypothesized Ecological Roles of this compound

This diagram outlines the potential ecological functions of this compound in its environment.

Caption: Hypothesized ecological roles of this compound.

Discussion and Future Directions

The available evidence strongly indicates that this compound possesses significant biological activity, with demonstrated cytotoxicity and toxicity to aquatic vertebrates. While its definitive ecological role is yet to be fully elucidated, the leading hypotheses point towards allelopathic interactions and defense against predation.

The moderate cytotoxicity against P388 murine leukemia cells suggests a potential for allelopathic effects on other eukaryotic phytoplankton. However, further research using purified this compound in co-culture experiments with ecologically relevant phytoplankton and bacterial species is crucial to confirm this role. The toxicity observed in zebrafish embryos highlights its potential to impact higher trophic levels, lending support to the hypothesis of it being a defense mechanism against grazers.

Future research should focus on:

-

Elucidating the specific molecular targets of this compound in both prokaryotic and eukaryotic cells to understand its mechanism of action.

-

Conducting comprehensive allelopathy studies with a range of phytoplankton and bacterial species to determine its spectrum of activity and ecological relevance.

-

Investigating the effects of this compound on key zooplankton grazers to validate its role as a defense compound.

-

Exploring potential signaling functions of this compound, as has been suggested for other cyanobacterial peptides, which could be involved in intraspecific communication or quorum sensing.

By addressing these research gaps, a clearer picture of the ecological significance of this compound will emerge, contributing to our broader understanding of the chemical ecology of cyanobacteria and potentially uncovering new avenues for drug discovery and development.

References

Whitepaper: A Technical Guide to the Initial Antimicrobial Screening of Microcyclamide

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Natural products, with their vast structural diversity, remain a vital source of new drug leads. Microcyclamide, a cyclic hexapeptide isolated from the cyanobacterium Microcystis aeruginosa, is one such natural product.[1] While its initial characterization revealed moderate cytotoxicity against P388 murine leukemia cells, its potential as an antimicrobial agent has not been extensively reported.[1]

This technical guide provides a comprehensive framework for conducting an initial, robust screening of this compound for antimicrobial activity. It outlines detailed experimental protocols, data presentation standards, and logical workflows based on established methodologies for evaluating antimicrobial compounds.[2][3][4] This document is intended to serve as a foundational protocol for researchers investigating the therapeutic potential of this compound and other novel cyclic peptides.

Overall Experimental Workflow

The initial screening process follows a logical progression from preliminary susceptibility testing to determining the minimal concentration required for bactericidal or fungicidal activity. The workflow is designed to efficiently identify and quantify the antimicrobial potential of this compound against a representative panel of clinically relevant microorganisms.

Caption: High-level workflow for antimicrobial screening of this compound.

Detailed Experimental Protocols

The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and established practices for antimicrobial susceptibility testing.

Materials and Reagents

-

This compound (purified)

-

Dimethyl sulfoxide (DMSO, sterile)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sabouraud Dextrose Broth (for fungi)

-

Mueller-Hinton Agar (MHA)

-

Sabouraud Dextrose Agar (SDA)

-

Sterile 96-well microtiter plates

-

Bacterial and fungal strains (see Table 1)

-

0.5 McFarland turbidity standard

-

Sterile saline solution (0.85% NaCl)

-

Resazurin sodium salt solution (optional, for viability indication)

Inoculum Preparation

-

From a fresh 18-24 hour agar plate, select several morphologically similar colonies of the test microorganism.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

Dilute this standardized suspension in the appropriate sterile broth (CAMHB for bacteria) to achieve a final target inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is the gold standard for determining MIC values. It establishes the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Compound Preparation : Prepare a stock solution of this compound in sterile DMSO. Create a working solution in CAMHB at twice the highest desired screening concentration to account for a 1:1 dilution with the microbial inoculum.

-

Serial Dilution :

-

Add 100 µL of sterile CAMHB to wells in columns 2 through 12 of a 96-well plate.

-

Add 200 µL of the 2x this compound working solution to the wells in column 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly.

-

Continue this serial dilution across the plate to column 10. Discard 100 µL from column 10.

-

Column 11 will serve as the positive control (inoculum only, no compound).

-

Column 12 will serve as the negative/sterility control (broth only).

-

-

Inoculation : Add 100 µL of the prepared microbial inoculum (final concentration 5 x 10⁵ CFU/mL) to wells in columns 1 through 11. Do not inoculate column 12.

-

Incubation : Cover the plate and incubate at 37°C for 16-24 hours for bacteria. Fungi may require longer incubation periods and different temperatures.

-

Result Determination : The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed compared to the positive control.

Caption: Workflow for the broth microdilution MIC assay.

Protocol 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

Following MIC determination, the MBC/MFC assay is performed to determine if the compound is static (inhibits growth) or cidal (kills the organism). The MBC is defined as the lowest concentration that results in a ≥99.9% reduction of the initial inoculum.

-

Subculturing : From each well of the MIC plate that showed no visible growth, take a 10 µL aliquot.

-

Plating : Spot-plate the aliquot onto a fresh MHA or SDA plate.

-

Incubation : Incubate the agar plate at 37°C for 18-24 hours or until growth is visible in the control spots.

-

Result Determination : The MBC/MFC is the lowest concentration of this compound that results in no colony formation on the subculture plate.

Data Presentation

Quantitative results from the screening should be compiled into a clear, concise table. This allows for easy comparison of this compound's activity across different microbial species.

Table 1: Hypothetical Antimicrobial Activity of this compound

| Microorganism | Type | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive | 16 | 32 |

| Enterococcus faecium | Gram-positive | 32 | >128 |

| Escherichia coli | Gram-negative | >128 | ND |

| Pseudomonas aeruginosa | Gram-negative | >128 | ND |

| Acinetobacter baumannii | Gram-negative | 64 | 128 |

| Candida albicans | Fungus | 64 | >128 |

ND: Not Determined (as no significant MIC was observed)

Potential Mechanisms of Action

While the specific mechanism of this compound is unknown, other cyclic antimicrobial peptides (AMPs) often act on the cell membrane. Initial investigations into the mechanism can help guide further development. Potential mechanisms for cyclic peptides include membrane permeabilization, interaction with specific membrane lipids like cardiolipin, or inhibition of intracellular processes following translocation.

Caption: Potential antimicrobial mechanisms for cyclic peptides.

Conclusion

This technical guide provides a standardized and comprehensive methodology for the initial evaluation of this compound's antimicrobial properties. By following these detailed protocols for MIC and MBC/MFC determination, researchers can generate reliable and comparable data. The identification of significant antimicrobial activity would warrant further investigation into its spectrum of activity, mechanism of action, and potential for therapeutic development. This structured approach ensures a solid foundation for assessing the potential of this compound as a novel antimicrobial agent.

References

- 1. This compound, a cytotoxic cyclic hexapeptide from the cyanobacterium Microcystis aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. actascientific.com [actascientific.com]

- 3. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Structural Variants of Microcyclamide Produced by Microcystis Strains

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Microcystis is a well-known producer of a diverse array of bioactive secondary metabolites. While the hepatotoxic microcystins have been extensively studied, there is a growing interest in other classes of cyanopeptides, including the microcyclamides. These cyclic hexapeptides are ribosomally synthesized and post-translationally modified peptides (RiPPs) belonging to the cyanobactin family. Exhibiting a range of biological activities, from cytotoxic to antiparasitic, microcyclamides and their structural variants represent a promising area for natural product research and drug discovery. This technical guide provides a comprehensive overview of the known structural variants of microcyclamide from Microcystis strains, their biological activities, detailed experimental protocols for their isolation and characterization, and an illustrative representation of their biosynthetic pathway.

Introduction to Microcyclamides

Microcyclamides are a class of cyclic hexapeptides produced by various strains of the freshwater cyanobacterium Microcystis aeruginosa. Unlike the non-ribosomally synthesized microcystins, microcyclamides are products of a ribosomal pathway, which is subsequently modified by a series of enzymes to yield the final cyclic structure. The first identified compound in this family, this compound, was isolated from M. aeruginosa NIES-298 and demonstrated moderate cytotoxicity against P388 murine leukemia cells[1][2].

Subsequent research has led to the discovery of several structural variants, including those from M. aeruginosa PCC 7806. It is important to note that some compounds initially identified as microcyclamides, such as this compound 7806A and 7806B, have been structurally revised and renamed as aerucyclamides[3][4]. These compounds are often produced as a suite of related structures by a single strain, highlighting the chemical diversity generated by the biosynthetic machinery. Their bioactivities, including cytotoxicity and antiparasitic effects, make them intriguing candidates for further investigation in drug development programs[5].

Structural Variants and Bioactivity Data

The structural diversity of microcyclamides and related aerucyclamides arises from variations in the amino acid composition and post-translational modifications, such as the formation of thiazole or oxazoline rings. The following table summarizes the key quantitative data for some of the characterized variants from Microcystis strains.

| Compound Name | Producing Strain | Molecular Formula | Molecular Weight (Da) | Bioactivity | IC₅₀ / LC₅₀ |

| This compound | M. aeruginosa NIES-298 | Not specified | Not specified | Cytotoxicity vs. P388 murine leukemia cells | 1.2 µg/mL |

| This compound (from LTPNA 08) | M. aeruginosa LTPNA 08 | C₂₆H₃₀N₈O₄S₂ (proposed) | 582.1831 (for MH⁺) | Toxicity to Danio rerio embryos (96h) | 42.98 µg/mL |

| Aerucyclamide A | M. aeruginosa PCC 7806 | C₂₄H₃₄N₆O₄S₂ | 534.7 | Toxicity to Thamnocephalus platyurus | 30.5 µM |

| Aerucyclamide B | M. aeruginosa PCC 7806 | C₂₄H₃₂N₆O₄S₂ | 532.7 | Toxicity to Thamnocephalus platyurus | 33.8 µM |

| Antiplasmodial activity vs. P. falciparum | Submicromolar | ||||

| Aerucyclamide C (revised this compound 7806A) | M. aeruginosa PCC 7806 | C₂₄H₃₃N₆O₅S (for [M+H]⁺) | 517.2228 (for [M+H]⁺) | Antitrypanosomal vs. T. b. rhodesiense | Low micromolar |

| Aerucyclamide D (related to this compound 7806B) | M. aeruginosa PCC 7806 | Not specified | Not specified | Not specified | Not specified |

Experimental Protocols

This section provides detailed methodologies for the cultivation of Microcystis strains, and the extraction, purification, and structural elucidation of this compound variants.

Cultivation of Microcystis aeruginosa

Objective: To produce sufficient biomass of M. aeruginosa for the isolation of microcyclamides.

Materials:

-

Microcystis aeruginosa strain (e.g., PCC 7806, NIES-298)

-

BG-11 medium

-

Sterile culture flasks or photobioreactor

-

Growth chamber with controlled temperature and lighting

-

Centrifuge

Protocol:

-

Prepare sterile BG-11 medium according to standard protocols.

-

Inoculate the M. aeruginosa strain into the BG-11 medium in a sterile culture flask.

-

Incubate the culture in a growth chamber at a constant temperature of 22-25°C.

-

Provide a light:dark cycle (e.g., 12:12h or 14:10h) with a light intensity of approximately 30-50 µmol photons m⁻² s⁻¹.

-

If using a larger culture volume, ensure gentle agitation or sparging with filtered air to prevent cell settling and ensure gas exchange.

-

Monitor the culture growth by measuring optical density or cell counts. The highest production of many secondary metabolites often occurs during the late exponential to early stationary growth phase.

-

Harvest the cells by centrifugation (e.g., 10,000 x g for 15 minutes) when the culture reaches the desired growth phase.

-

Lyophilize (freeze-dry) the cell pellet to obtain a dry biomass, which can be stored at -20°C until extraction.

Extraction and Purification of Microcyclamides

Objective: To extract and purify this compound variants from the cyanobacterial biomass.

Materials:

-

Lyophilized M. aeruginosa biomass

-

Methanol (MeOH) and/or n-Butanol (n-BuOH)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Preparative High-Performance Liquid Chromatography (HPLC) system

-

Preparative C18 HPLC column (e.g., Phenomenex Luna C18(2), 10 µm)

-

Acetonitrile (ACN) and Trifluoroacetic Acid (TFA)

-

Rotary evaporator and lyophilizer

Protocol:

-

Extraction:

-

Extract the lyophilized biomass (e.g., 10 g) with a solvent mixture such as methanol or a butanol/methanol mixture. Perform the extraction multiple times (e.g., 3x with 200 mL of solvent) with sonication to ensure thorough extraction.

-

Combine the extracts and centrifuge to remove cell debris.

-

Evaporate the solvent from the supernatant under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Solid-Phase Extraction (SPE):

-

Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 10% ACN in water).

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the dissolved extract onto the cartridge.

-

Wash the cartridge with water to remove salts and highly polar compounds.

-

Elute the peptides with increasing concentrations of methanol or acetonitrile (e.g., 50%, 80%, 100% MeOH).

-

Collect the fractions and evaporate the solvent.

-

-

Preparative HPLC Purification:

-

Dissolve the enriched fraction from SPE in the HPLC mobile phase.

-

Set up the preparative HPLC system with a C18 column. A suitable mobile phase system is a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

-

Based on analytical HPLC runs, develop a gradient for preparative scale. An example gradient could be: 70% B for 5 min, then a linear gradient to 80% B over 5 min, hold at 80% B for 10 min, then increase to 100% B. The flow rate will depend on the column dimensions (e.g., 10 mL/min for a 100 x 30 mm column).

-

Inject the sample and collect fractions based on the UV chromatogram (monitoring at ~210 nm for peptide bonds).

-

Analyze the collected fractions by analytical HPLC-MS to identify those containing the this compound variants of interest.

-

Pool the pure fractions and lyophilize to obtain the purified compounds.

-

Structural Elucidation by NMR and MS

Objective: To determine the planar structure and stereochemistry of the purified this compound variants.

Materials:

-

Purified this compound sample

-

High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

-

High-field NMR spectrometer (e.g., 500 MHz or higher) with a cryoprobe

-

NMR tubes and deuterated solvents (e.g., CD₃OD, DMSO-d₆)

Protocol:

-

High-Resolution Mass Spectrometry (HR-MS):

-

Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol).

-

Infuse the sample into the mass spectrometer and acquire high-resolution mass spectra in positive ion mode.

-

Determine the accurate mass of the protonated molecule [M+H]⁺ to calculate the elemental composition.

-

Perform tandem MS (MS/MS) to obtain fragmentation patterns, which can provide initial sequence information.

-

-

1D and 2D NMR Spectroscopy:

-

Dissolve the purified compound (typically 1-5 mg) in a deuterated solvent and transfer to an NMR tube.

-

Acquire a standard set of 1D and 2D NMR spectra:

-

¹H NMR: Provides information on the number and chemical environment of protons.

-

¹³C NMR: Shows the number and type of carbon atoms.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system (i.e., within an amino acid residue). Use this to trace the connectivity of protons that are 2-3 bonds apart.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbons, revealing which proton is attached to which carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is crucial for connecting the individual amino acid spin systems together across the peptide bonds.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY: Provides information about the spatial proximity of protons, which is essential for determining the sequence and stereochemistry.

-

-

-

Data Analysis and Structure Elucidation:

-

Integrate the data from all spectroscopic experiments.

-

Use the COSY and HSQC spectra to identify the individual amino acid spin systems.

-

Use the HMBC correlations, particularly from the amide protons (NH) to the alpha-carbons (Cα) and carbonyl carbons (C=O) of adjacent residues, to establish the amino acid sequence.

-

Use HR-MS and NMR data to identify any modifications, such as thiazole or oxazoline rings, by their characteristic chemical shifts and mass fragments.

-

To determine the absolute stereochemistry of the amino acids, hydrolyze the peptide and analyze the resulting amino acids using chiral chromatography or a derivatizing agent like Marfey's reagent.

-

Visualizations

Biosynthesis Pathway of Microcyclamides

The biosynthesis of microcyclamides is governed by the mca gene cluster. This pathway involves the ribosomal synthesis of a precursor peptide (McaE), which contains recognition sequences for a series of modifying enzymes that carry out heterocyclization, oxidation, and ultimately, proteolytic cleavage and macrocyclization.

Caption: Ribosomal biosynthesis pathway of microcyclamides.

Experimental Workflow for Isolation and Characterization

The following diagram illustrates the logical workflow from cultured cyanobacterial cells to a fully characterized this compound variant.

Caption: Workflow for this compound isolation and characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a cytotoxic cyclic hexapeptide from the cyanobacterium Microcystis aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyanobactins from Cyanobacteria: Current Genetic and Chemical State of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation of aerucyclamides C and D and structure revision of this compound 7806A: heterocyclic ribosomal peptides from Microcystis aeruginosa PCC 7806 and their antiparasite evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of the Toxicity of this compound Produced by Microcystis aeruginosa in Danio rerio Embryos - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Ribosomal Peptide Synthesis of Microcyclamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Microcyclamides are a class of cyclic hexapeptides produced by the freshwater cyanobacterium Microcystis aeruginosa. These natural products are synthesized through a ribosomal peptide synthesis pathway, followed by extensive post-translational modifications. This technical guide provides an in-depth exploration of the microcyclamide biosynthetic pathway, including the genetic basis, enzymatic machinery, and proposed chemical transformations. Detailed experimental protocols for the isolation and characterization of microcyclamides are presented, alongside quantitative data where available. Furthermore, this guide leverages knowledge from the closely related and well-studied patellamide biosynthetic pathway to fill gaps in our current understanding of this compound synthesis. Visualizations of the biosynthetic pathway and experimental workflows are provided to facilitate comprehension. This document is intended to serve as a comprehensive resource for researchers interested in the discovery, characterization, and engineering of these unique bioactive compounds.

Introduction

Cyanobacteria are prolific producers of a diverse array of secondary metabolites with potent biological activities. Among these are the ribosomally synthesized and post-translationally modified peptides (RiPPs), a rapidly growing class of natural products with complex structures and promising therapeutic potential. Microcyclamides, first isolated from Microcystis aeruginosa, are cyclic hexapeptides that belong to this class.[1] Their synthesis is of significant interest due to its departure from the canonical non-ribosomal peptide synthetase (NRPS) machinery typically responsible for such complex peptides. Instead, this compound biosynthesis relies on a dedicated gene cluster that orchestrates a series of enzymatic modifications to a genetically encoded precursor peptide.[2][3][4]

The this compound biosynthetic pathway shares remarkable homology with the well-characterized patellamide pathway from an uncultured cyanobacterial symbiont of a marine ascidian.[2] Both pathways utilize a precursor peptide containing a leader sequence for enzyme recognition and a core peptide that undergoes heterocyclization, proteolysis, and macrocyclization. Understanding the intricacies of the this compound pathway not only provides insights into the biosynthesis of this specific molecule but also contributes to the broader knowledge of RiPPs, paving the way for bioengineering novel cyclic peptides with tailored biological activities.

The this compound Biosynthetic Gene Cluster (mca)

The genetic blueprint for this compound synthesis is encoded within the mca gene cluster. This cluster has been identified and characterized in Microcystis aeruginosa strains NIES298 and PCC 7806. The organization of the mca gene cluster is largely collinear with the patellamide (pat) gene cluster, suggesting a conserved evolutionary origin and functional homology.

Table 1: Genes of the mca Cluster in M. aeruginosa NIES298 and Their Putative Functions

| Gene | Homolog in Patellamide Pathway | Putative Function |

| mcaA | patA | Subtilisin-like protease involved in N-terminal cleavage of the precursor peptide. |

| mcaB | patB | Unknown function; dispensable for patellamide biosynthesis in a heterologous host. |

| mcaC | patC | Unknown function; dispensable for patellamide biosynthesis in a heterologous host. |

| mcaD | patD | Heterocyclase; catalyzes the formation of thiazoline and oxazoline rings from Cys, Ser, and Thr residues. |

| mcaE | patE | Precursor peptide containing the leader and core peptide sequences. |

| mcaF | patF | Unknown function; essential for patellamide biosynthesis. |

| mcaG | patG | Bifunctional enzyme with an N-terminal oxidase domain (thiazoline to thiazole) and a C-terminal subtilisin-like protease/macrocyclase domain. |

Data sourced from Ziemert et al., 2008.

The Biosynthetic Pathway: A Step-by-Step Enzymatic Cascade

The synthesis of this compound is a multi-step process involving the coordinated action of the mca enzymes on the precursor peptide, McaE.

Step 1: Ribosomal Synthesis of the Precursor Peptide (McaE)

The pathway initiates with the ribosomal synthesis of the McaE precursor peptide. McaE consists of an N-terminal leader peptide and one or more C-terminal core peptide sequences. The leader peptide is crucial for recognition by the modifying enzymes of the pathway. The core peptide sequence dictates the final amino acid composition of the this compound. For instance, in M. aeruginosa NIES298, the McaE precursor contains two identical core peptide sequences, HCATIC.

Step 2: Heterocyclization by McaD

Following translation, the McaE precursor is acted upon by the heterocyclase McaD. This ATP-dependent enzyme catalyzes the cyclodehydration of cysteine, serine, and threonine residues within the core peptide to form thiazoline, oxazoline, and methyloxazoline rings, respectively. This process is analogous to the action of PatD in the patellamide pathway.

Step 3: Proteolytic Cleavage by McaA and McaG

Two subtilisin-like proteases are involved in processing the modified precursor peptide. McaA is proposed to cleave the N-terminus of the core peptide, removing the leader peptide. The C-terminal protease domain of McaG is responsible for cleaving the C-terminus of the core peptide.

Step 4: Macrocyclization by McaG

The C-terminal protease domain of McaG also functions as a macrocyclase. After C-terminal cleavage, it catalyzes the formation of a peptide bond between the newly liberated N- and C-termini of the core peptide, resulting in a cyclic peptide.

Step 5: Oxidation by McaG

The N-terminal domain of McaG contains an NAD(P)H-dependent oxidoreductase domain. This domain is responsible for oxidizing the thiazoline rings, formed in Step 2, to the more stable aromatic thiazole rings found in the final this compound structure.

Quantitative Data

Quantitative characterization of the this compound biosynthetic enzymes is still in its early stages. However, data from homologous enzymes in the patellamide and related cyanobactin pathways provide valuable insights into their catalytic efficiencies.

Table 2: Kinetic Parameters of TruD, a Heterocyclase Homologous to McaD

| Substrate | Km (µM) | kcat (min-1) | kcat/Km (M-1s-1) |

| TruE2 (precursor peptide) | 1.2 ± 0.4 | 2.4 | 3.3 x 104 |

Data for the trunkamide heterocyclase TruD, a homolog of McaD. Sourced from Lee et al., 2009. It is important to note that these values are for a homologous system and may not be identical to those for the McaD enzyme.

Table 3: Production Yield of Microcyclamides from M. aeruginosa

| Strain | Compound | Yield (mg from g of dry cells) |

| PCC 7806 | This compound 7806A | 0.28 (from 24.36 g) |

| PCC 7806 | This compound 7806B | 0.086 (from 24.36 g) |

Data sourced from Ziemert et al., 2008.

Experimental Protocols

Protocol for Isolation and Purification of Microcyclamides from M. aeruginosa

This protocol is adapted from Ziemert et al., 2008.

-

Cell Culture and Harvest: Cultivate M. aeruginosa (e.g., strain PCC 7806) in BG-11 or Z8 medium under continuous light (e.g., 30 µmol photons m-2 s-1) at 23°C with shaking. Harvest cells by centrifugation and lyophilize.

-

Extraction: Extract the freeze-dried cells (e.g., 25 g) twice with 80% (v/v) methanol (MeOH) and once with 100% MeOH. Combine the extracts and concentrate in vacuo.

-

Liquid-Liquid Partitioning: Resuspend the dried residue and partition between diethyl ether and water. Concentrate the aqueous layer and then extract with 1-butanol (n-BuOH).

-

Chromatography:

-

Subject the n-BuOH layer to octadecyl silane (ODS) column chromatography. Elute with a stepwise gradient of aqueous acetonitrile (20%, 40%, 80%), followed by MeOH and CH2Cl2.

-

Subject the fractions containing microcyclamides (e.g., 40% and 80% acetonitrile fractions) to reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

-

Perform a final purification of the this compound-containing fractions by RP-HPLC to yield pure compounds.

-

General Protocol for Heterologous Expression of the Patellamide Gene Cluster in E. coli

While a detailed protocol for the heterologous expression of the entire mca cluster has not been published, the successful expression of the homologous pat cluster provides a valuable template.

-

Gene Cluster Amplification and Cloning: Amplify the entire pat gene cluster (patA-G) from the genomic DNA of the producing organism using high-fidelity PCR. Clone the amplified cluster into a suitable expression vector (e.g., a BAC or a high-copy plasmid) under the control of an inducible promoter (e.g., T7 or arabinose-inducible promoter).

-

Transformation: Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Culture and Induction: Grow the transformed E. coli in a rich medium (e.g., LB or TB) at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding the appropriate inducer (e.g., IPTG or L-arabinose) and continue incubation at a lower temperature (e.g., 18-25°C) for 16-24 hours.

-

Extraction and Analysis: Harvest the cells, lyse them, and extract the small molecules with an organic solvent (e.g., ethyl acetate or butanol). Analyze the extract for the presence of patellamides using LC-MS/MS.

Conclusion and Future Perspectives

The ribosomal synthesis of this compound represents a fascinating example of how nature generates complex cyclic peptides with potent biological activities. While significant progress has been made in elucidating the biosynthetic pathway and the functions of the core enzymes, several areas warrant further investigation. The precise mechanisms of substrate recognition by the modifying enzymes, the structural basis for their catalytic activities, and the regulation of the mca gene cluster remain to be fully understood. The successful heterologous expression of the homologous patellamide pathway in E. coli opens up exciting possibilities for the bioengineering of the this compound pathway to produce novel cyclic peptides with improved therapeutic properties. Further research into this system will undoubtedly contribute to our fundamental understanding of RiPP biosynthesis and provide new tools for synthetic biology and drug discovery.

References

- 1. Patellamide A and C biosynthesis by a microcin-like pathway in Prochloron didemni, the cyanobacterial symbiont of Lissoclinum patella - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The structural biology of patellamide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Patellamides [chemistry.st-andrews.ac.uk]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Microcyclamide from Cyanobacteria

Audience: Researchers, scientists, and drug development professionals.

Introduction